molecular formula C21H28N6O4 B2666417 8-(4-ethylpiperazin-1-yl)-7-(2-hydroxy-3-phenoxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 850237-29-5

8-(4-ethylpiperazin-1-yl)-7-(2-hydroxy-3-phenoxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No. B2666417
CAS RN: 850237-29-5
M. Wt: 428.493
InChI Key: TVKMKMVHZJDCMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(4-ethylpiperazin-1-yl)-7-(2-hydroxy-3-phenoxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C21H28N6O4 and its molecular weight is 428.493. The purity is usually 95%.
BenchChem offers high-quality 8-(4-ethylpiperazin-1-yl)-7-(2-hydroxy-3-phenoxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(4-ethylpiperazin-1-yl)-7-(2-hydroxy-3-phenoxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Analgesic and Anti-inflammatory Properties

Research has identified purine-2,6-dione derivatives with modifications such as arylpiperazinylalkyl groups showing significant analgesic and anti-inflammatory effects. These compounds have been evaluated in vivo, demonstrating stronger activities than reference drugs in standard tests, indicating their potential as new classes of analgesic and anti-inflammatory agents (Zygmunt et al., 2015).

Serotonin Receptor Affinity and Potential Psychotropic Activity

Another study explored 8-aminoalkyl and arylpiperazinylpropoxy derivatives of purine-2,6-dione, targeting serotonin receptors (5-HT1A, 5-HT2A, 5-HT7) to uncover potential psychotropic activities. These compounds displayed affinity for these receptors, with some showing significant antidepressant-like and anxiolytic-like activities in animal models, suggesting their utility in designing new therapeutic agents for mental health conditions (Chłoń-Rzepa et al., 2013).

Anticonvulsant Properties

Research into N-(4-methylpiperazin-1-yl)- and N-[3-(4-methyl-piperazin-1-yl)propyl] derivatives of 3-aryl- and 3-spirocycloalkyl-pyrrolidine-2,5-dione revealed their anticonvulsant properties. These studies suggest the potential of these compounds in developing new treatments for epilepsy and related conditions (Obniska et al., 2005).

Cardiovascular Activity

Compounds structurally related to the query chemical, specifically 8-alkylamino derivatives of purine-2,6-dione, have been assessed for their cardiovascular activities. These studies found that certain derivatives have prophylactic antiarrhythmic activity and hypotensive effects, offering insights into new cardiovascular therapeutic agents (Chłoń-Rzepa et al., 2011).

Antidepressant and Anxiolytic Potential

Further research on 7-3-chlorophenylpiperazinylalkyl derivatives of 8-alkoxy-purine-2,6-dione has highlighted their potential as serotonin receptor ligands with potential antidepressant activity. These compounds have shown significant activity in preclinical models of depression and anxiety, underlining their therapeutic potential in mental health treatment (Zygmunt et al., 2014).

properties

IUPAC Name

8-(4-ethylpiperazin-1-yl)-7-(2-hydroxy-3-phenoxypropyl)-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N6O4/c1-3-25-9-11-26(12-10-25)20-22-18-17(19(29)23-21(30)24(18)2)27(20)13-15(28)14-31-16-7-5-4-6-8-16/h4-8,15,28H,3,9-14H2,1-2H3,(H,23,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVKMKMVHZJDCMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=NC3=C(N2CC(COC4=CC=CC=C4)O)C(=O)NC(=O)N3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(4-ethylpiperazin-1-yl)-7-(2-hydroxy-3-phenoxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.